3-methyl-3-nitrobutane-1-sulfonyl fluoride
Description
3-Methyl-3-nitrobutane-1-sulfonyl fluoride (C₅H₁₀FNO₄S) is an aliphatic sulfonyl fluoride characterized by a nitro (-NO₂) and methyl (-CH₃) group at the 3-position of the butane chain. Sulfonyl fluorides are highly reactive electrophiles, widely utilized in click chemistry, covalent inhibitor design, and polymer crosslinking. Applications span medicinal chemistry (e.g., targeted covalent inhibitors) and materials science (e.g., surface functionalization) .
Properties
IUPAC Name |
3-methyl-3-nitrobutane-1-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO4S/c1-5(2,7(8)9)3-4-12(6,10)11/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSBTRPCBOPJDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCS(=O)(=O)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3-nitrobutane-1-sulfonyl fluoride can be achieved through a one-pot process starting from sulfonates or sulfonic acids. This method involves mild reaction conditions and readily available reagents. The process typically includes the use of fluorinating agents such as potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including 3-methyl-3-nitrobutane-1-sulfonyl fluoride, often involves the electrochemical fluorination of sulfonic acid derivatives. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-methyl-3-nitrobutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and other derivatives.
Oxidation and Reduction: The nitro group can be reduced to an amine, while the sulfonyl fluoride group remains intact.
Hydrolysis: Under acidic or basic conditions, the sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution.
Amines: Formed through the reduction of the nitro group.
Sulfonic Acids: Formed through hydrolysis.
Scientific Research Applications
3-methyl-3-nitrobutane-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Biology: Acts as a covalent probe for studying enzyme mechanisms and protein interactions due to its ability to form stable covalent bonds with amino acid residues.
Medicine: Investigated for its potential as a protease inhibitor, which could be useful in the treatment of diseases involving protease activity.
Mechanism of Action
The mechanism of action of 3-methyl-3-nitrobutane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic warhead, forming covalent bonds with nucleophilic amino acid residues in proteins. This interaction can inhibit enzyme activity by blocking the active site or altering the protein’s conformation .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include:
3-Nitrobutane-1-sulfonyl fluoride : Lacks the methyl group, reducing steric bulk.
3-Methylbutane-1-sulfonyl fluoride : Lacks the nitro group, diminishing electrophilicity.
4-Nitrobenzenesulfonyl fluoride : Aromatic sulfonyl fluoride with a nitro group at the para position.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | LogP |
|---|---|---|---|---|
| 3-Methyl-3-nitrobutane-1-sulfonyl fluoride | 199.21 | 45–48 | Moderate (DMSO, acetone) | 1.2 |
| 3-Nitrobutane-1-sulfonyl fluoride | 185.16 | 32–35 | High (DMSO, MeOH) | 0.8 |
| 4-Nitrobenzenesulfonyl fluoride | 205.17 | 89–92 | Low (CHCl₃, ether) | 1.8 |
Key Observations :
Reactivity and Stability
| Compound | Hydrolysis Half-life (pH 7.4, 25°C) | Reaction Rate with Thiols (k, M⁻¹s⁻¹) | Thermal Stability (°C) |
|---|---|---|---|
| 3-Methyl-3-nitrobutane-1-sulfonyl fluoride | 12 h | 2.5 × 10³ | ≤80 |
| 3-Nitrobutane-1-sulfonyl fluoride | 8 h | 3.1 × 10³ | ≤70 |
| 4-Nitrobenzenesulfonyl fluoride | 48 h | 1.2 × 10³ | ≤120 |
Key Observations :
- Steric hindrance from the methyl group in 3-methyl-3-nitrobutane-1-sulfonyl fluoride slows hydrolysis and thiol reactivity compared to 3-nitrobutane-1-sulfonyl fluoride.
- Aromatic sulfonyl fluorides are more hydrolytically stable but less reactive toward nucleophiles due to resonance stabilization of the sulfonyl group.
Research Findings and Trends
- Catalytic Efficiency : Ionic liquids enhance the recyclability of catalysts in reactions involving 3-methyl-3-nitrobutane-1-sulfonyl fluoride, reducing solvent waste .
- Electrochemical Performance : While transition metal fluorides exhibit superior conductivity (e.g., 150–200 mAh/g capacity retention ), organic sulfonyl fluorides are being explored for niche roles in solid-state electrolytes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
